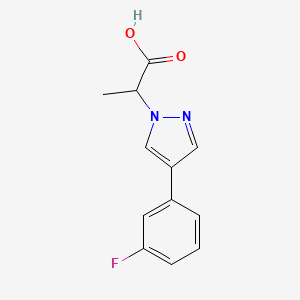
2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid is an organic compound that features a fluorinated phenyl ring and a pyrazole moiety connected to a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the fluorophenyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The fluorophenyl group and the pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluorophenyl)propionic acid: Similar in structure but lacks the pyrazole ring.
2-Amino-3-(4-fluorophenyl)propanoic acid: Contains an amino group instead of the pyrazole moiety.
Uniqueness
2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of both the fluorophenyl group and the pyrazole ring, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
Molecular Formula |
C12H11FN2O2 |
|---|---|
Molecular Weight |
234.23 g/mol |
IUPAC Name |
2-[4-(3-fluorophenyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C12H11FN2O2/c1-8(12(16)17)15-7-10(6-14-15)9-3-2-4-11(13)5-9/h2-8H,1H3,(H,16,17) |
InChI Key |
CGMDXEWTHRHOAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11786992.png)
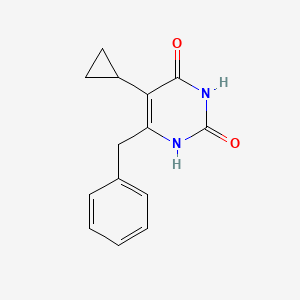
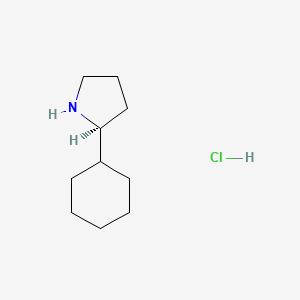
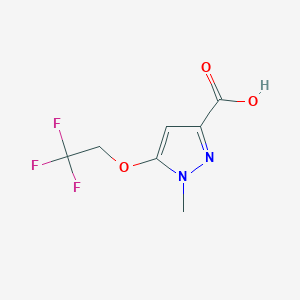
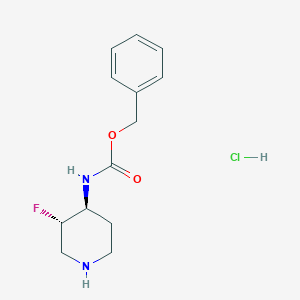
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11787025.png)
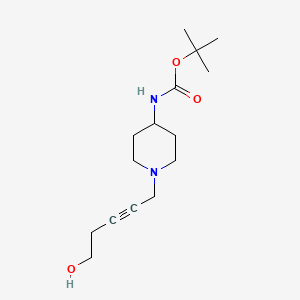
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B11787034.png)
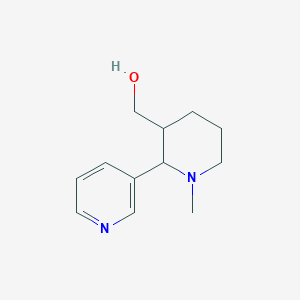
![2-(Difluoromethoxy)benzo[d]oxazole-4-carbonitrile](/img/structure/B11787043.png)

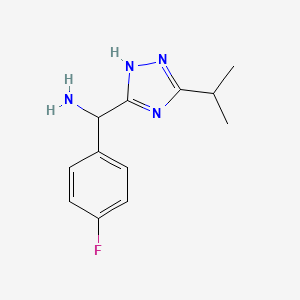
![5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B11787074.png)
![2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11787085.png)
